2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
The compound 2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by:
- N-Cyclopentyl carboxamide at position 8, contributing to lipophilicity and steric bulk.
- 3-Methylbutyl (isopentyl) substituent at position 4, influencing hydrophobic interactions and metabolic stability.
Its synthesis likely follows routes involving cyclization and alkylation, as seen in analogous compounds (e.g., ).
Propriétés
IUPAC Name |
2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-14(2)9-11-26-20(30)17-8-7-15(19(29)24-16-5-3-4-6-16)13-18(17)28-21(26)25-27(12-10-23)22(28)31/h7-8,13-14,16H,3-6,9,11-12H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZZKTBMORYGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, typically starting with the formation of the triazoloquinazoline core. Common synthetic routes include:
Aza-reaction: This involves the coupling of an imine with an electron-rich alkene.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the triazoloquinazoline ring.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance reaction rates and product yields.
Phase-transfer catalysis: This method involves the transfer of a reactant from one phase to another to facilitate the reaction.
Analyse Des Réactions Chimiques
2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Antimicrobial Activity: It has shown promising results in inhibiting the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Mécanisme D'action
The mechanism of action of 2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the inhibition of specific enzymes and receptors. It targets kinases such as c-Met and VEGFR-2, which are involved in cell signaling pathways that regulate cell growth and survival . By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparaison Avec Des Composés Similaires
Core Scaffold and Substituent Variations
The target compound shares a triazolo[4,3-a]quinazoline core with several analogs, differing primarily in substituent patterns (Table 1). Key structural variations include:
Table 1: Structural Comparison of Triazoloquinazoline Derivatives
Key Observations :
- Substituent Effects on Molecular Weight : Halogenation (e.g., chlorine in ) increases molecular weight significantly.
- Lipophilicity : The 3-methylbutyl group in the target compound enhances hydrophobicity compared to methylbenzyl () or isobutyl () groups.
- Functional Group Diversity: The cyanomethyl group in the target compound introduces polarity, contrasting with sulfur or benzyl groups in analogs.
Structure-Activity Relationship (SAR) Considerations
While direct pharmacological data for the target compound are absent, SAR trends from analogous triazoloquinazolines and triazolopyrimidines () suggest:
- N-Substituted Carboxamides : Cycloalkyl groups (e.g., cyclopentyl vs. cyclohexyl) modulate receptor binding through steric effects. Cyclopentyl may offer optimal cavity fit in certain targets.
- Position 4 Substituents : Bulky alkyl chains (e.g., 3-methylbutyl) enhance metabolic stability but may reduce solubility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-triazoloquinazoline-8-carboxamide?
- Methodological Answer : The synthesis of structurally analogous triazoloquinazolines typically involves cyclocondensation of precursors like carboxamide derivatives with triazene intermediates under controlled conditions. For example, cyclopentyl-substituted triazoloquinazolines are synthesized via nucleophilic substitution or palladium-catalyzed coupling, followed by oxidation to introduce the dioxo moiety. A stepwise approach (e.g., GP1 and GP2 procedures from ) using diaryliodonium salts as intermediates is recommended for regioselectivity. Optimization via Design of Experiments (DoE) can minimize byproducts (e.g., as demonstrated in for diphenyldiazomethane synthesis) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- 1H NMR : Analyze chemical shifts for the cyanomethyl (~δ 3.5–4.0 ppm) and cyclopentyl groups (multiplet at δ 1.5–2.0 ppm). Compare with literature data for analogous triazoloquinazolines (e.g., 5-cyclopentyl derivatives in ).
- LC-MS : Confirm molecular weight (e.g., m/z ~450–500 for similar compounds in ).
- Elemental Analysis : Validate C, H, N content (deviations >0.3% suggest impurities) .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Discrepancies in splitting patterns may arise from dynamic effects (e.g., restricted rotation of the cyclopentyl group). Use variable-temperature NMR to assess conformational flexibility. For example, broadening or splitting at low temperatures (e.g., −40°C) indicates hindered rotation. DFT calculations (as in ) can model preferred conformers and predict coupling constants .
Q. What strategies mitigate byproduct formation during the introduction of the 3-methylbutyl substituent?
- Methodological Answer : The steric bulk of 3-methylbutyl may lead to incomplete substitution. Strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Catalysis : Employ Pd(OAc)₂/Xantphos systems for selective alkylation (analogous to triazoloquinazoline synthesis in ).
- Byproduct Tracking : Use HPLC-MS to identify side products (e.g., dealkylated intermediates) and adjust reaction stoichiometry .
Q. How does the cyanomethyl group influence the compound’s electronic properties and bioactivity?
- Methodological Answer : The electron-withdrawing cyanomethyl group alters the electron density of the triazole ring, potentially enhancing binding to biological targets (e.g., GABA receptors). Perform Hammett analysis or DFT-based electrostatic potential mapping (as in ) to quantify electronic effects. Compare with analogues lacking the cyanomethyl group (e.g., using SAR data from ) .
Data-Driven Analysis
Q. How can researchers reconcile discrepancies in reported yields for triazoloquinazoline derivatives?
- Methodological Answer : Yield variations often stem from differences in purification methods or starting material quality. For example, triazoloquinazolines with cyclopentyl groups () show yields of 39–45% when purified via silica gel chromatography, but recrystallization may improve purity at the cost of yield. Use comparative tables (e.g., Table 1 in ) to identify optimal protocols for specific substituents .
Q. What computational methods are suitable for predicting the compound’s crystallographic properties?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal, but if crystals are unavailable, use DFT-based geometry optimization (e.g., B3LYP/6-31G* level) to predict bond lengths and angles. Compare with SC-XRD data from analogous triazoloquinazolines (e.g., ) to validate models .
Pharmacological Research
Q. How can the anticonvulsant potential of this compound be evaluated preclinically?
- Methodological Answer : Follow protocols from :
- In Vitro : Perform GABA receptor binding assays using radiolabeled ligands.
- In Vivo : Use the PTZ-induced seizures model in mice. Administer 10–100 mg/kg doses and monitor latency to seizure onset.
- Docking Studies : Model interactions with GABAₐ receptor subunits (e.g., α1β2γ2) using AutoDock Vina .
Q. What are the challenges in correlating in vitro potency with in vivo efficacy for this compound?
- Methodological Answer : Poor solubility or metabolic instability may limit translational relevance. Address this by:
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles.
- Metabolic Profiling : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., oxidation of the triazole ring) .
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